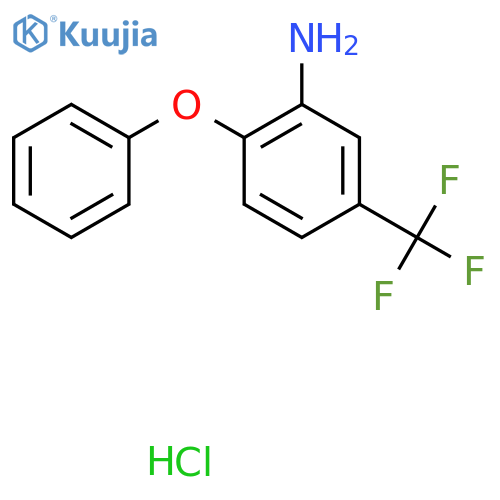Cas no 1431964-47-4 (2-Phenoxy-5-(trifluoromethyl)aniline;hydrochloride)
2-フェノキシ-5-(トリフルオロメチル)アニリン塩酸塩は、有機合成化学において重要な中間体として利用される化合物です。分子式はC13H10F3NO・HClで、分子量は289.68です。この化合物の特徴は、フェノキシ基とトリフルオロメチル基がアニリン骨格に導入されている点にあり、電子求引性と立体効果を併せ持つため、医薬品や農薬の合成において有用な構造単位となります。塩酸塩の形態をとることで、取り扱いやすさと安定性が向上しています。特に、フッ素原子の導入により、代謝安定性や脂溶性の調整が可能となるため、創薬研究分野での応用が期待されます。

1431964-47-4 structure
商品名:2-Phenoxy-5-(trifluoromethyl)aniline;hydrochloride
CAS番号:1431964-47-4
MF:C13H11ClF3NO
メガワット:289.68075299263
CID:4700090
2-Phenoxy-5-(trifluoromethyl)aniline;hydrochloride 化学的及び物理的性質
名前と識別子
-
- 2-PHENOXY-5-(TRIFLUOROMETHYL)ANILINE HYDROCHLORIDE
- 2-Phenoxy-5-(trifluoromethyl)aniline;hydrochloride
-
- インチ: 1S/C13H10F3NO.ClH/c14-13(15,16)9-6-7-12(11(17)8-9)18-10-4-2-1-3-5-10;/h1-8H,17H2;1H
- InChIKey: NMZQJENEWMVEAI-UHFFFAOYSA-N
- ほほえんだ: Cl.FC(C1C=CC(=C(C=1)N)OC1C=CC=CC=1)(F)F
計算された属性
- 水素結合ドナー数: 2
- 水素結合受容体数: 5
- 重原子数: 19
- 回転可能化学結合数: 2
- 複雑さ: 264
- トポロジー分子極性表面積: 35.2
2-Phenoxy-5-(trifluoromethyl)aniline;hydrochloride 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| 1PlusChem | 1P00JGM9-50mg |
2-phenoxy-5-(trifluoromethyl)aniline |
1431964-47-4 | 95% | 50mg |
$198.00 | 2024-06-20 | |
| Enamine | EN300-762892-0.05g |
2-phenoxy-5-(trifluoromethyl)aniline hydrochloride |
1431964-47-4 | 95% | 0.05g |
$115.0 | 2024-05-22 | |
| A2B Chem LLC | AJ07201-500mg |
2-phenoxy-5-(trifluoromethyl)aniline |
1431964-47-4 | 95% | 500mg |
$656.00 | 2024-04-20 | |
| SHANG HAI SHAO YUAN SHI JI Co., Ltd. | BB05-4939-10g |
2-phenoxy-5-(trifluoromethyl)aniline,HCl |
1431964-47-4 | 10g |
¥14548.95 | 2024-08-09 | ||
| A2B Chem LLC | AJ07201-50mg |
2-phenoxy-5-(trifluoromethyl)aniline |
1431964-47-4 | 95% | 50mg |
$336.00 | 2024-04-20 | |
| A2B Chem LLC | AJ07201-100mg |
2-phenoxy-5-(trifluoromethyl)aniline |
1431964-47-4 | 95% | 100mg |
$403.00 | 2024-04-20 | |
| A2B Chem LLC | AJ07201-250mg |
2-phenoxy-5-(trifluoromethyl)aniline |
1431964-47-4 | 95% | 250mg |
$490.00 | 2024-04-20 | |
| Enamine | EN300-762892-0.25g |
2-phenoxy-5-(trifluoromethyl)aniline hydrochloride |
1431964-47-4 | 95% | 0.25g |
$246.0 | 2024-05-22 | |
| SHANG HAI SHAO YUAN SHI JI Co., Ltd. | BB05-4939-5g |
2-phenoxy-5-(trifluoromethyl)aniline,HCl |
1431964-47-4 | 5g |
¥9507.71 | 2024-08-09 | ||
| Enamine | EN300-762892-1.0g |
2-phenoxy-5-(trifluoromethyl)aniline hydrochloride |
1431964-47-4 | 95% | 1.0g |
$497.0 | 2024-05-22 |
2-Phenoxy-5-(trifluoromethyl)aniline;hydrochloride 関連文献
-
Y.-B. Wang,T.-H. Pan,Q. Liang,X.-H. Huang,S.-T. Wu,C.-C. Huang CrystEngComm, 2010,12, 3886-3893
-
Kui-Suo Yang,Yi-Lian Li,Yang-Yang Ma,Li-Na Feng,An-Ping Wu,Yan Qiao,Jin-Rong Bao,Wen-Xian Li,Xiao-Wei Zhu,Ran-Bo Yu CrystEngComm, 2018,20, 6351-6357
-
Sally A. Wasileski,Michael J. Weaver Faraday Discuss., 2002,121, 285-300
-
Irina V. Vidiasheva,Maxim A. Kurochkin,Oksana A. Mayorova,Maria V. Lomova,Sergey V. German,Dmitry N. Khalenkow,Mikhail N. Zharkov,Andre G. Skirtach Biomater. Sci., 2018,6, 2219-2229
1431964-47-4 (2-Phenoxy-5-(trifluoromethyl)aniline;hydrochloride) 関連製品
- 941902-66-5(1-(3-fluorophenyl)methyl-3-(pyridin-4-yl)methyl-1H,2H,3H,4H-pyrido3,2-dpyrimidine-2,4-dione)
- 1423032-07-8(1-[(3-bromo-2-pyridyl)oxy]-2-methyl-propan-2-amine;hydrochloride)
- 109153-46-0(2-methyl-N-9H-purin-6-yl-Propanamide)
- 1805550-59-7(4-(Bromomethyl)-5-(difluoromethyl)-3-methyl-2-nitropyridine)
- 1849249-48-4(5-Thiazoleethanamine, β-methoxy-2-methyl-)
- 2228939-27-1(methyl 3-(aminomethyl)-5-cyclopropylhexanoate)
- 2068151-21-1(2-amino-7-bromo-1,2,3,4-tetrahydroisoquinolin-1-one)
- 2138287-85-9((1S,3s)-3-hydroxy-1-(2-nitrophenyl)cyclobutane-1-carboxylic acid)
- 266346-59-2(9H-Fluorene, 9-(dimethylsilyl)-)
- 2060063-92-3(1-(piperidin-3-yl)piperidin-2-one dihydrochloride)
推奨される供給者
Amadis Chemical Company Limited
(CAS:1431964-47-4)2-Phenoxy-5-(trifluoromethyl)aniline;hydrochloride

清らかである:99%/99%/99%/99%/99%/99%
はかる:0.5g/10g/25g/1g/2g/5g
価格 ($):432.0/2477.0/4527.0/531.0/698.0/1192.0